3-ethyl-2-oxo-1H-quinoline-4-carboxylic acid
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Overview
Description
3-Ethyl-2-oxo-1H-quinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications.
Mechanism of Action
Target of Action
Quinoline compounds have been known to interact with various biological targets, playing a significant role in medicinal chemistry .
Mode of Action
Quinoline derivatives have been reported to have versatile applications in synthetic organic chemistry . The interaction of the compound with its targets and the resulting changes would depend on the specific biological target and the functional groups present in the compound.
Biochemical Pathways
Quinoline and its derivatives have been reported to have potential biological and pharmaceutical activities . The affected pathways and their downstream effects would depend on the specific biological target that the compound interacts with.
Result of Action
Quinoline derivatives have been reported to have potential biological and pharmaceutical activities . The specific effects would depend on the compound’s interaction with its biological target.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2-oxo-1H-quinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2-oxo-1H-quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
- Oxidation products include quinoline-2,4-dione derivatives.
- Reduction products include hydroxyquinoline derivatives.
- Substitution reactions yield various substituted quinoline derivatives depending on the reagents used .
Scientific Research Applications
3-Ethyl-2-oxo-1H-quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications in treating infections and certain types of cancer.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Quinoline-2,4-dione: Shares the quinoline core structure but differs in the oxidation state.
4-Hydroxyquinoline: Similar structure with a hydroxyl group at the 4-position.
Oxolinic Acid: A quinoline derivative with antimicrobial properties.
Uniqueness: 3-Ethyl-2-oxo-1H-quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 3-position and keto group at the 2-position contribute to its reactivity and potential therapeutic applications .
Biological Activity
3-Ethyl-2-oxo-1H-quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant data and findings from various studies.
1. Chemical Structure and Synthesis
The compound features a quinoline core with specific functional groups that contribute to its biological activity. The synthesis typically involves the cyclization of 2-aminobenzophenone with ethyl acetoacetate under basic conditions, followed by oxidation steps to yield the final product. This method allows for the introduction of various substituents, enhancing the compound's reactivity and biological properties.
Synthesis Overview
Step | Reagents | Conditions | Yield |
---|---|---|---|
Cyclization | 2-Aminobenzophenone, Ethyl Acetoacetate | Base, Heat | High |
Oxidation | Common oxidizing agents (e.g., KMnO4) | Varies | Moderate |
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
- Mechanism of Action : The compound likely exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, similar to other quinolone derivatives . This mechanism disrupts DNA replication and transcription processes.
Antiviral Activity
Research indicates that this compound also possesses antiviral properties, particularly against RNA viruses. It has been evaluated for its potential to inhibit viral replication, although specific mechanisms remain to be fully elucidated.
Anticancer Potential
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Its ability to modulate signaling pathways involved in cell survival and proliferation suggests potential therapeutic applications in oncology.
3. Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Modifications at various positions on the quinoline ring can enhance or diminish its efficacy:
Modification Position | Effect on Activity |
---|---|
3-position (Ethyl) | Enhances lipophilicity and membrane penetration |
2-position (Keto) | Critical for DNA interaction and enzyme inhibition |
4-position (Carboxylic Acid) | Influences solubility and bioavailability |
Case Study 1: Antibacterial Activity Evaluation
A study evaluated the antibacterial efficacy of several quinoline derivatives, including this compound, against common pathogens like Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL, demonstrating significant antibacterial potential .
Case Study 2: Anticancer Screening
In a recent investigation, the compound was tested against various cancer cell lines, including colon adenocarcinoma. It exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects .
5. Conclusion
This compound is a versatile compound with promising biological activities, particularly in antimicrobial and anticancer domains. Ongoing research into its mechanisms of action and structure modifications could lead to the development of new therapeutic agents.
Properties
IUPAC Name |
3-ethyl-2-oxo-1H-quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-7-10(12(15)16)8-5-3-4-6-9(8)13-11(7)14/h3-6H,2H2,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDABDYFOWPWVIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2NC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389703 |
Source
|
Record name | ST072416 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64880-80-4 |
Source
|
Record name | ST072416 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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